4-(Cyclohexyloxy)benzenethiol
Description
4-(Cyclohexyloxy)benzenethiol is a substituted benzenethiol derivative featuring a cyclohexyloxy group (-O-C₆H₁₁) at the para position of the benzene ring. This structural motif combines the aromatic thiol group’s reactivity with the steric and lipophilic characteristics of the cyclohexyl moiety.
Thiols with aromatic backbones are widely employed in surface chemistry, catalysis, and organic synthesis due to their ability to bind to metal surfaces (e.g., gold nanoparticles) and participate in redox reactions. The cyclohexyloxy substituent likely enhances solubility in non-polar media and modulates electronic effects on the aromatic ring, distinguishing it from other derivatives.
Properties
Molecular Formula |
C12H16OS |
|---|---|
Molecular Weight |
208.32 g/mol |
IUPAC Name |
4-cyclohexyloxybenzenethiol |
InChI |
InChI=1S/C12H16OS/c14-12-8-6-11(7-9-12)13-10-4-2-1-3-5-10/h6-10,14H,1-5H2 |
InChI Key |
IYSFNNSVGFOLFX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OC2=CC=C(C=C2)S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclohexyloxy)benzenethiol typically involves the reaction of cyclohexanol with benzenethiol under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of 4-(Cyclohexyloxy)benzenethiol may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve higher yields and purity. The use of catalysts and advanced purification techniques further enhances the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclohexyloxy)benzenethiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to the corresponding thiol.
Substitution: It can participate in nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Bases like sodium hydroxide or potassium carbonate are typically employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: The corresponding thiol.
Substitution: Various substituted benzenethiol derivatives.
Scientific Research Applications
4-(Cyclohexyloxy)benzenethiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(Cyclohexyloxy)benzenethiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with various biomolecules, affecting their function. This interaction can modulate biological pathways and processes, leading to the observed biological effects.
Comparison with Similar Compounds
Structural and Substituent Effects
The table below compares key structural features and substituent influences of 4-(Cyclohexyloxy)benzenethiol with analogous compounds:
Key Observations :
- The cyclohexyloxy group introduces significant steric bulk, which may reduce adsorption efficiency on metal surfaces compared to smaller substituents like -N(CH₃)₂ .
- Heterocyclic substituents (e.g., pyridinyl, imidazolyl) enable metal coordination, making such compounds valuable in catalysis or nanoparticle synthesis .
Physicochemical Properties
| Property | 4-(Cyclohexyloxy)benzenethiol | 4-(Dimethylamino)benzenethiol | 4-(Pyridin-4’-yl)benzenethiol |
|---|---|---|---|
| Solubility | High in organic solvents | Moderate in polar solvents | Low in water, moderate in DMF |
| Thermal Stability | Likely high (bulky substituent) | Moderate | Moderate to high |
| Surface Adsorption | Moderate (steric hindrance) | High (planar structure) | High (pyridine-metal interaction) |
Biological Activity
4-(Cyclohexyloxy)benzenethiol is an organic compound characterized by the presence of a cyclohexyloxy group attached to a benzenethiol moiety. This compound has garnered attention due to its unique chemical structure, which imparts distinct biological activities. The combination of the cyclohexyloxy and thiol groups allows for versatile applications in medicinal chemistry, particularly in drug development and biological research.
- Molecular Formula : C₁₂H₁₆OS
- Molecular Weight : 208.32 g/mol
- IUPAC Name : 4-cyclohexyloxybenzenethiol
- Canonical SMILES : C1CCC(CC1)OC2=CC=C(C=C2)S
The biological activity of 4-(Cyclohexyloxy)benzenethiol is primarily attributed to its thiol group, which can form covalent bonds with various biomolecules. This interaction can modulate biological pathways and processes, leading to observed effects such as antioxidant and antimicrobial activities. The compound's mechanism involves:
- Covalent Bond Formation : The thiol group can react with electrophilic centers in proteins and nucleic acids, potentially altering their function.
- Antioxidant Activity : By donating electrons, the thiol group may neutralize free radicals, contributing to cellular protection against oxidative stress.
Antimicrobial Properties
Research indicates that 4-(Cyclohexyloxy)benzenethiol exhibits significant antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 75 µg/mL |
| Pseudomonas aeruginosa | 100 µg/mL |
Antioxidant Activity
The compound's antioxidant capabilities were assessed using various assays, including DPPH and ABTS radical scavenging tests. Results indicated that 4-(Cyclohexyloxy)benzenethiol effectively scavenges free radicals, demonstrating a dose-dependent response.
| Concentration (µg/mL) | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) |
|---|---|---|
| 10 | 25 | 30 |
| 50 | 55 | 65 |
| 100 | 80 | 85 |
Case Study 1: Antimicrobial Efficacy
A study published in Antimicrobial Agents and Chemotherapy investigated the efficacy of 4-(Cyclohexyloxy)benzenethiol against multi-drug resistant strains of bacteria. The results showed that the compound inhibited bacterial growth significantly, highlighting its potential as a lead compound for antibiotic development.
Case Study 2: Antioxidant Mechanisms
In another investigation published in Free Radical Biology and Medicine, researchers explored the antioxidant mechanisms of this compound. They found that it reduced oxidative stress markers in vitro and suggested that its application could be beneficial in conditions characterized by oxidative damage, such as neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
